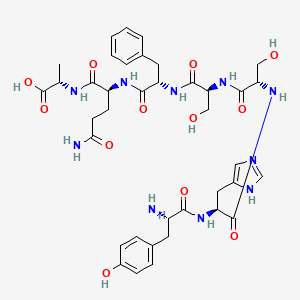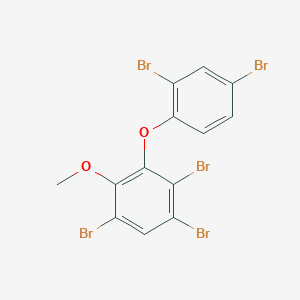
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- is a complex organic compound characterized by multiple bromine substitutions on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- typically involves multiple steps of bromination and etherification. The starting material is often a methoxy-substituted benzene derivative, which undergoes bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at specific positions on the benzene ring. The phenoxy group is then introduced through a nucleophilic substitution reaction, where a dibromophenol reacts with the brominated benzene derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Zinc (Zn) in acetic acid, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydrogen-substituted benzene derivatives
Substitution: Formation of various functionalized benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,2,4-tribromo-3-(2,5-dibromophenoxy)
- Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)
- Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-hydroxy-
Uniqueness
Benzene, 1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxy- is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties and applications compared to other similar compounds.
Propiedades
Número CAS |
497106-82-8 |
|---|---|
Fórmula molecular |
C13H7Br5O2 |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
1,2,5-tribromo-3-(2,4-dibromophenoxy)-4-methoxybenzene |
InChI |
InChI=1S/C13H7Br5O2/c1-19-12-9(17)5-8(16)11(18)13(12)20-10-3-2-6(14)4-7(10)15/h2-5H,1H3 |
Clave InChI |
OTVHQCZYBVIRPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


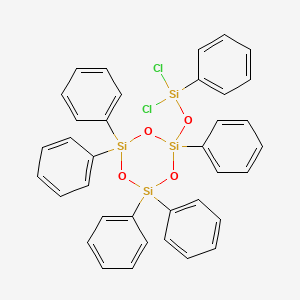
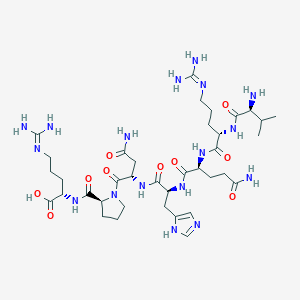
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)
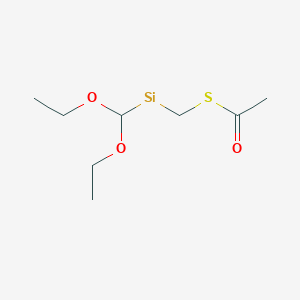
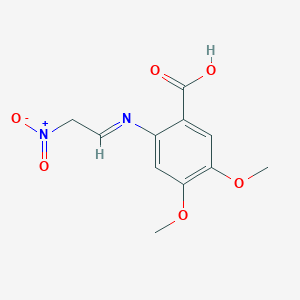
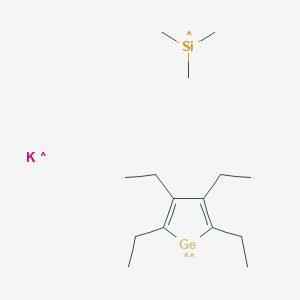
![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)
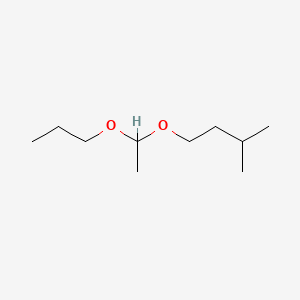
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)

